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This technical guide provides an in-depth exploration of the historical discovery, biosynthesis,
and mechanism of action of key peptide antibiotics produced by the Bacillus genus. It is
designed to be a comprehensive resource, offering detailed experimental protocols from
foundational studies, quantitative data for comparative analysis, and visual representations of
complex biological pathways and experimental workflows.

Historical Perspective: The Dawn of a New
Antibiotic Era

The genus Bacillus has been a prolific source of potent antimicrobial peptides, with some of the
earliest discoveries shaping the landscape of antibiotic research and therapy. These
discoveries, originating from soil-dwelling bacteria, provided crucial tools in the fight against
pathogenic microorganisms.

The Pioneering Work of René Dubos: Gramicidin and
Tyrocidine

In 1939, René J. Dubos, a researcher at the Rockefeller Institute for Medical Research,
ushered in the era of peptide antibiotics with his systematic search for antibacterial substances
from soil microbes.[1] His work led to the isolation of a mixture of antimicrobial substances from
Bacillus brevis, which he named tyrothricin.[1][2] This crude mixture was found to be highly
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effective against Gram-positive bacteria. Subsequent work by Dubos and Rollin D. Hotchkiss

led to the separation and crystallization of the two active components of tyrothricin: gramicidin
and tyrocidine.[1][2] A significant discovery in the early characterization of these peptides was
the presence of D-amino acids, an unusual feature for biologically synthesized peptides at the
time, as reported by Lipmann, Hotchkiss, and Dubos in 1941.[3][4][5]

The Accidental Discovery of Bacitracin

In 1943, a serendipitous discovery was made by Balbina Johnson, a bacteriologist at Columbia
University College of Physicians and Surgeons, in collaboration with surgeon Dr. Frank
Meleney.[6] They observed that a strain of Bacillus subtilis (later identified as a member of the
Bacillus licheniformis group) isolated from the wound of a young girl named Margaret Tracy
exhibited potent antibacterial activity.[6][7] This led to the naming of the antibiotic "bacitracin,” a
combination of "Bacillus" and "Tracy."[6] The initial report by Johnson, Anker, and Meleney in
1945 highlighted its activity primarily against Gram-positive organisms.[8] By the early 1950s,
its efficacy in treating various infections was well-documented.[6]

The Emergence of Polymyxins

In 1947, several independent groups reported the discovery of a new class of antibiotics
effective against Gram-negative bacteria, which would come to be known as polymyxins. P.G.
Stansly and M.E. Schlosser isolated an antibiotic from Bacillus polymyxa.[9][10] These
antibiotics were found to be a complex of related polypeptides. The introduction of polymyxin B
and colistin (polymyxin E) into clinical practice in the 1950s provided a much-needed weapon
against infections caused by Gram-negative pathogens.[11][12]

Quantitative Data: A Comparative Overview

The following tables summarize the antibacterial activity of these pioneering Bacillus peptide
antibiotics as reported in early and subsequent studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin and Tyrocidine

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://digitalcommons.rockefeller.edu/life-of-rene-dubos/18/
https://pubmed.ncbi.nlm.nih.gov/19871101/
https://wrlc-gu.primo.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_crossref_primary_10_1016_S0021_9258_18_72831_7&context=PC&vid=01WRLC_GUNIV:01WRLC_GUNIV&lang=en&adaptor=Primo%20Central&tab=Everything&query=null%2C%2CRev%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c230t-8aaa783f166dc5e6e391f6dc8aac7312e4a48cef222cd465a84460470af488d03&offset=0
https://archives.sciencehistory.org/repositories/3/archival_objects/68785
https://www.researchgate.net/publication/232299775_THE_OCCURRENCE_OF_d-AMINO_ACIDS_IN_GRAMICIDIN_AND_TYROCIDINE
https://healthmatters.nyp.org/bacitracin-discovery/
https://healthmatters.nyp.org/bacitracin-discovery/
https://www.smithsonianmag.com/science-nature/one-girl-mishap-creation-antibiotic-bacitracin-180963236/
https://healthmatters.nyp.org/bacitracin-discovery/
https://pubmed.ncbi.nlm.nih.gov/17770204/
https://healthmatters.nyp.org/bacitracin-discovery/
https://pubmed.ncbi.nlm.nih.gov/16561391/
https://www.scirp.org/reference/referencespapers?referenceid=792515
https://ldh.la.gov/assets/oph/Center-PHCH/Center-CH/infectious-epi/VetInfo/VetAntibioResSen/LADDL/AntimicrobialClasses/otherantibiotics/PolymyxinB.pdf
https://www.researchgate.net/figure/A-polymyxin-timeline-from-1940s-to-today-Polymyxin-B-was-discovered-in-1947-whereas_fig1_329589915
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Microorganism Gramicidin (pg/mL) Tyrocidine (ug/mL)
Staphylococcus aureus 0.1-1.0 5-10

Streptococcus pyogenes 0.01-01 1-5

Pneumococcus (Type I) 0.1-05 5-10

Bacillus subtilis 1-5 10- 20

Escherichia coli >100 >100

Note: Data compiled from various historical and recent studies. Actual values may vary

depending on the specific strain and assay conditions.

Table 2: Minimum Inhibitory Concentrations (MIC) of Bacitracin

Microorganism

MIC Range (pg/mL)

Staphylococcus aureus

0.1-20

Streptococcus pyogenes

0.05-0.5

Clostridium perfringens

0.1-16

Enterococcus faecalis

Neisseria gonorrhoeae

Neisseria meningitidis

Source: Compiled from multiple studies, including recent analyses of bacitracin susceptibility.

[13][14][15]

Table 3: Antibacterial Spectrum of Polymyxin B
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Microorganism Susceptibility
Pseudomonas aeruginosa Susceptible
Escherichia coli Susceptible
Klebsiella pneumoniae Susceptible
Acinetobacter baumannii Susceptible
Enterobacter spp. Susceptible
Salmonella spp. Susceptible
Shigella spp. Susceptible
Proteus spp. Resistant
Gram-positive bacteria Resistant

Source: Information based on the known antibacterial spectrum of polymyxins.[11][16][17]

Biosynthesis of Bacillus Peptide Antibiotics: The
Nonribosomal Pathway

A defining characteristic of many Bacillus peptide antibiotics is their synthesis via nonribosomal
peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptides in
a stepwise fashion, independent of the ribosomal machinery.

Gramicidin and Tyrocidine Biosynthesis

The biosynthesis of gramicidin and tyrocidine in Brevibacillus brevis (formerly Bacillus brevis) is
a classic example of NRPS-mediated synthesis. The process involves a series of modules on
the NRPS enzymes, with each module responsible for the activation and incorporation of a
specific amino acid. The linear gramicidin peptide is assembled on a multi-enzyme complex,
while the cyclic tyrocidine is synthesized on a similar NRPS system that includes a terminal
thioesterase domain responsible for cyclization and release of the peptide.

Bacitracin Biosynthesis

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://ldh.la.gov/assets/oph/Center-PHCH/Center-CH/infectious-epi/VetInfo/VetAntibioResSen/LADDL/AntimicrobialClasses/otherantibiotics/PolymyxinB.pdf
https://ouci.dntb.gov.ua/en/works/9Q2ZPJm7/
https://go.drugbank.com/articles/A17008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Bacitracin synthesis in Bacillus licheniformis is orchestrated by the bac operon, which encodes
three large NRPS enzymes: BacA, BacB, and BacC. These enzymes work in concert to
assemble the dodecapeptide. The process begins with the formation of a thiazoline ring, a key
structural feature of bacitracin. The final cyclization step involves the formation of a peptide
bond between the amino group of the N-terminal isoleucine and the side-chain carboxyl group
of aspartic acid.

Polymyxin Biosynthesis

The biosynthesis of polymyxin in Paenibacillus polymyxa (formerly Bacillus polymyxa) is also
mediated by an NRPS system. The gene cluster responsible for polymyxin synthesis contains
genes encoding the multi-modular synthetase enzymes, as well as genes for the synthesis of
the characteristic fatty acid tail and the non-proteinogenic amino acid, diaminobutyric acid
(DAB).

Signaling Pathways Regulating Biosynthesis

The production of these peptide antibiotics is tightly regulated and often linked to cellular stress
responses and quorum sensing. In Bacillus subtilis and related species, the master regulator
for sporulation, Spo0A, plays a crucial role. SpoOA acts as a transcriptional regulator, often
indirectly, by repressing the activity of transition state regulators like AbrB, which in turn
represses the transcription of the antibiotic biosynthesis operons. This ensures that antibiotic
production is coordinated with the onset of stationary phase and sporulation.
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Caption: Simplified regulatory pathway for Bacillus peptide antibiotic production.

Mechanism of Action: Diverse Strategies for
Bacterial Inhibition

Bacillus peptide antibiotics employ a variety of mechanisms to exert their antibacterial effects,
primarily targeting the bacterial cell envelope.

Gramicidin: lon Channel Formation

Gramicidin A, a linear peptide, functions by forming transmembrane channels in the cell
membranes of susceptible bacteria.[18] These channels are permeable to monovalent cations,
leading to the dissipation of the ion gradients across the membrane, which is essential for
cellular processes.[18] This disruption of membrane potential ultimately leads to cell death.[18]
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Tyrocidine: Membrane Disruption

Tyrocidine, a cyclic peptide, acts as a surfactant, disrupting the integrity of the bacterial cell
membrane.[19] Its amphipathic nature allows it to insert into the lipid bilayer, leading to
increased permeability and leakage of cellular contents.[20]

Bacitracin: Inhibition of Cell Wall Synthesis

Bacitracin inhibits a crucial step in the synthesis of the bacterial cell wall peptidoglycan.[21][22]
It specifically interferes with the dephosphorylation of the lipid carrier molecule, C55-isoprenyl
pyrophosphate (bactoprenol pyrophosphate), which is responsible for transporting
peptidoglycan precursors across the cell membrane.[21] This blockage of the lipid carrier cycle
prevents the incorporation of new subunits into the growing cell wall, leading to cell lysis.[23]

Polymyxin: Targeting the Outer Membrane of Gram-
Negative Bacteria

Polymyxins are cationic peptides that selectively target the outer membrane of Gram-negative
bacteria.[24][25] They interact with the negatively charged lipopolysaccharide (LPS) molecules,
displacing the divalent cations (Ca2* and Mg?*) that stabilize the LPS layer.[26] This disruption
of the outer membrane increases its permeability, allowing the polymyxin molecule to access
the inner membrane and ultimately leading to cell death.[24][26]

Historical Experimental Protocols

The following sections detail the methodologies from the foundational studies that led to the
discovery and characterization of these important antibiotics.

Isolation and Characterization of Gramicidin and
Tyrocidine (Dubos and Hotchkiss, 1941)

 Cultivation of Bacillus brevis: The organism was grown in a peptone-based medium for
several days at 37°C.

o Extraction of Tyrothricin: The bacterial culture was acidified, causing the precipitation of the
active material. The precipitate was then extracted with neutral alcohol.
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o Separation of Gramicidin and Tyrocidine:
o The alcohol extract (tyrothricin) was treated with a mixture of acetone and ether.
o This resulted in the precipitation of a crude fraction of gramicidin.

o Tyrocidine remained in the acetone-ether supernatant and was subsequently precipitated
by the addition of hydrochloric acid, forming tyrocidine hydrochloride.

o Crystallization: Both gramicidin and tyrocidine were further purified by repeated
crystallization from acetone and other organic solvents.

o Antibacterial Activity Testing: The activity of the purified substances was tested against
various bacterial species using a serial dilution method in broth culture to determine the
concentration that inhibited bacterial growth.
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Caption: Experimental workflow for the isolation of Gramicidin and Tyrocidine.

Isolation and Purification of Bacitracin (Johnson et al.,

1945; Gregory and Craig, 1948)
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o Fermentation: Bacillus licheniformis was grown in a suitable liquid medium to produce
bacitracin.

¢ Initial Extraction: The fermentation broth was acidified and extracted with n-butanol.

 Purification by Countercurrent Distribution: This technique was instrumental in separating the
components of the crude bacitracin complex.

o A biphasic solvent system, often containing butanol, acetic acid, and water, was used.

o The crude bacitracin was subjected to hundreds of transfers between the two liquid
phases in a specialized apparatus.

o This allowed for the separation of different bacitracin components based on their
partitioning behavior between the two solvents.

o Activity Assay: The antibacterial activity of the purified fractions was determined using a
cylinder-plate assay against a susceptible organism, typically Micrococcus luteus or
Staphylococcus aureus. The diameter of the zone of inhibition was measured to quantify the
antibiotic activity.

Isolation of Polymyxin (Stansly and Schlosser, 1947)

o Culture and Extraction: Paenibacillus polymyxa was cultured, and the active substance was
extracted from the culture supernatant.

» Precipitation: The polymyxin was precipitated from the culture filtrate using various methods,
including the addition of salts or organic solvents.

 Purification: Further purification was achieved through techniques such as adsorption
chromatography.

» Antibacterial Spectrum Determination: The activity of the purified polymyxin was tested
against a wide range of bacteria, revealing its potent effect on Gram-negative organisms.

Conclusion and Future Perspectives
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The discovery and development of peptide antibiotics from Bacillus species marked a pivotal
moment in the history of medicine. These molecules, with their unique nonribosomal
biosynthetic pathways and diverse mechanisms of action, provided powerful therapeutic agents
and laid the groundwork for future antibiotic research. As we face the growing challenge of
antimicrobial resistance, there is a renewed interest in these historical compounds and their
derivatives. Modern techniques in synthetic biology, metabolic engineering, and structural
biology offer exciting opportunities to re-engineer these natural scaffolds to create novel
antibiotics with improved efficacy and reduced toxicity. The historical research detailed in this
guide serves as a valuable foundation for these future endeavors, reminding us of the rich
diversity of antimicrobial compounds that nature has to offer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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